1-Ethyl-5-hydroxypyrazole hydrochloride
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Overview
Description
1-Ethyl-5-hydroxypyrazole hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
1-Ethyl-5-hydroxypyrazole hydrochloride is a derivative of pyrazole, a class of N-heterocyclic compounds . Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Pyrazoles, including 3(5)-aminopyrazoles, are often used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . This suggests that this compound might be involved in similar biochemical pathways.
Result of Action
The reactivity of pyrazoles can be influenced by their tautomeric and conformational preferences, which can translate into changes in properties .
Action Environment
The reactivity of pyrazoles, including their tautomeric and conformational preferences, can potentially be influenced by environmental factors .
Biochemical Analysis
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known biological activities of other pyrazole derivatives .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxypyrazole hydrochloride can be synthesized through the reaction of an alkyl 3-alkoxyacrylate with ethylhydrazine in a weakly basic aqueous solvent. The reaction typically involves the following steps:
Reactants: Alkyl 3-alkoxyacrylate and ethylhydrazine.
Conditions: The reaction is carried out in a weakly basic aqueous medium (pH 9-10) at temperatures ranging from -10°C to 80°C for 0.5 to 20 hours
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity while minimizing the formation of impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxypyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Ethyl-5-hydroxypyrazole hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-5-hydroxypyrazole hydrochloride can be compared with other similar compounds in the pyrazole family:
1-Methyl-5-hydroxypyrazole: Similar in structure but with a methyl group instead of an ethyl group.
3,5-Dimethylpyrazole: Contains two methyl groups at positions 3 and 5, leading to distinct chemical properties and applications.
4-Amino-1-ethylpyrazole:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-ethyl-1H-pyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-7-5(8)3-4-6-7;/h3-4,6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRPAHEYPRLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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